molecular formula C14H15N3O2 B1375017 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide CAS No. 685533-80-6

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide

Cat. No. B1375017
M. Wt: 257.29 g/mol
InChI Key: MWOOZSDQWNBUOG-UHFFFAOYSA-N
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Description

“4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 685533-80-6. It has a molecular weight of 257.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H15N3O2 . The InChI Code for this compound is 1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18) .


Physical And Chemical Properties Analysis

This compound has a melting point of 114-115 degrees Celsius . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Solubility and Thermodynamic Models

  • A study conducted by Sheng et al. (2018) focused on the solubility of APMC in various solvents and binary solvent mixtures across a temperature range of 278.15 to 328.15 K. This research is crucial for understanding the compound's behavior in different solvents, which is essential for its application in synthesis and formulation processes. The study also applied several models to correlate the experimental solubility data, providing insights into the thermodynamic properties of APMC (Sheng et al., 2018).

Kinase Inhibition for Cancer Therapy

  • The compound has been investigated for its potential as a kinase inhibitor, which is significant in the development of cancer therapies. Schroeder et al. (2009) identified derivatives of APMC as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer treatment, particularly in tumor stasis in preclinical models (Schroeder et al., 2009).

Synthesis and Biological Evaluation

  • Liu et al. (2020) synthesized novel derivatives of APMC that exhibited inhibitory activities against c-Met kinase and demonstrated cytotoxic activities against various cancer cell lines. This research highlights the compound's potential in the synthesis of new anticancer agents (Liu et al., 2020).

Analgesic Properties Enhancement

  • Ukrainets et al. (2015) explored chemical modifications to the pyridine moiety of APMC derivatives to optimize their biological properties, specifically targeting enhanced analgesic effects. This study contributes to the development of new analgesic drugs with improved efficacy (Ukrainets et al., 2015).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOZSDQWNBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide

CAS RN

685533-80-6
Record name 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
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